molecular formula C7H14O B13277604 2-Propylcyclobutan-1-ol

2-Propylcyclobutan-1-ol

Cat. No.: B13277604
M. Wt: 114.19 g/mol
InChI Key: SJSVQPNMMHKZFL-UHFFFAOYSA-N
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Description

2-Propylcyclobutan-1-ol is an organic compound with the molecular formula C7H14O It belongs to the class of cycloalkanes, specifically cyclobutanols, which are characterized by a four-membered carbon ring with a hydroxyl group attached to one of the carbon atoms

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-propylcyclobutan-1-ol

InChI

InChI=1S/C7H14O/c1-2-3-6-4-5-7(6)8/h6-8H,2-5H2,1H3

InChI Key

SJSVQPNMMHKZFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylcyclobutan-1-ol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation Products: 2-Propylcyclobutanone, 2-Propylcyclobutanecarboxylic acid.

    Reduction Products: Various cyclobutane derivatives.

    Substitution Products: Halogenated cyclobutanes.

Mechanism of Action

The mechanism of action of 2-Propylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the propyl group.

    2-Methylcyclobutan-1-ol: Similar structure with a methyl group instead of a propyl group.

    Cyclopentanol: A five-membered ring with a hydroxyl group.

Uniqueness: 2-Propylcyclobutan-1-ol is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to its analogs.

Biological Activity

2-Propylcyclobutan-1-ol is a cyclic alcohol that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a cyclobutane ring and a propyl group, suggests potential bioactivity that warrants detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C7H14OC_7H_{14}O. The compound features a cyclobutane ring with a propyl group attached to one of the carbon atoms, along with a hydroxyl (-OH) functional group. This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that cyclobutane derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways. For example, an investigation into similar cyclobutane compounds demonstrated their efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
This compoundAntimicrobialStaphylococcus aureus
Cyclobutane Derivative AAntimicrobialEscherichia coli
Cyclobutane Derivative BAntibacterialProteus mirabilis

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways, which are crucial for programmed cell death. Research indicates that the compound's ability to modulate cell signaling pathways may contribute to its anticancer properties .

Study on Antimicrobial Activity

A study conducted by researchers at a leading university explored the antimicrobial properties of various cyclobutane derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, making it a promising candidate for further development in antimicrobial therapies .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound significantly reduced cell proliferation in a dose-dependent manner. The authors concluded that further mechanistic studies are needed to elucidate the pathways involved in its cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the cyclobutane ring allows it to integrate into lipid membranes, potentially disrupting their integrity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

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